

# Spectroscopic Characterization of Methallyl Cyanide: An In-Depth Technical Guide

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## Compound of Interest

Compound Name: Methallyl cyanide

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This technical guide provides a comprehensive overview of the key spectroscopic data for **Methallyl cyanide** (also known as 3-methyl-3-butenenitrile), a valuable building block in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into its molecular structure and fragmentation patterns. This information is critical for reaction monitoring, quality control, and structural elucidation in research and development settings.

## Spectroscopic Data Summary

The empirical formula for **Methallyl cyanide** is  $C_5H_7N$ , and its calculated molecular weight is 81.12 g/mol. [1][2] The spectroscopic data presented below has been compiled from various databases and is intended to serve as a reliable reference for laboratory applications.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Obtaining experimental  $^1H$  and  $^{13}C$  NMR data for **Methallyl cyanide** from publicly accessible databases proved challenging. Therefore, predicted NMR data is provided below to guide spectral interpretation. These predictions are based on computational algorithms and should be used as a reference until experimental data can be acquired.

Predicted  $^1H$  NMR Data (Solvent:  $CDCl_3$ , Frequency: 400 MHz)

Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Integration	Assignment
5.05	Singlet	1H	=CH <sub>2</sub>
4.95	Singlet	1H	=CH <sub>2</sub>
3.15	Singlet	2H	-CH <sub>2</sub> -CN
1.85	Singlet	3H	-CH <sub>3</sub>

Predicted <sup>13</sup>C NMR Data (Solvent: CDCl<sub>3</sub>, Frequency: 100 MHz)

Chemical Shift ( $\delta$ ) (ppm)	Assignment
135.0	C(CH <sub>3</sub> )=
118.0	CN
117.0	=CH <sub>2</sub>
25.0	-CH <sub>2</sub> -CN
22.0	-CH <sub>3</sub>

## Infrared (IR) Spectroscopy

The gas-phase IR spectrum of **Methallyl cyanide** was obtained from the NIST/EPA Gas-Phase Infrared Database.[3] The major absorption peaks are summarized in the table below.

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
2985	C-H stretch (sp <sup>3</sup> CH <sub>3</sub> )
2945	C-H stretch (sp <sup>3</sup> CH <sub>2</sub> )
2255	C≡N stretch (nitrile)
1665	C=C stretch (alkene)
1450	C-H bend (CH <sub>3</sub> )
1415	C-H bend (CH <sub>2</sub> )
895	=C-H bend (out-of-plane)

## Mass Spectrometry (MS)

The mass spectrum of **Methallyl cyanide** was obtained by electron ionization (EI) from the NIST Mass Spectrometry Data Center.<sup>[1][4]</sup> The table below lists the major fragment ions and their relative intensities.

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment Assignment
81	45	[M] <sup>+</sup> (Molecular Ion)
80	60	[M-H] <sup>+</sup>
66	100	[M-CH <sub>3</sub> ] <sup>+</sup> (Base Peak)
54	55	[C <sub>4</sub> H <sub>6</sub> ] <sup>+</sup>
41	80	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup> (Allyl Cation)
39	65	[C <sub>3</sub> H <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

Detailed experimental protocols for the acquisition of the referenced spectra are not publicly available. Therefore, generalized protocols for the spectroscopic analysis of a small organic molecule like **Methallyl cyanide** are provided below.

## NMR Spectroscopy (General Protocol)

- Sample Preparation: Dissolve approximately 5-10 mg of **Methallyl cyanide** in about 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a 5 mm NMR tube.
- Instrument Setup:
  - Use a standard NMR spectrometer (e.g., 300-500 MHz for  $^1\text{H}$  NMR).
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a one-pulse  $^1\text{H}$  spectrum.
  - Typical parameters: pulse angle of  $30\text{-}45^\circ$ , acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
  - Typical parameters: pulse angle of  $30\text{-}45^\circ$ , acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 128 or more) due to the low natural abundance of  $^{13}\text{C}$ .
- Data Processing:
  - Apply a Fourier transform to the acquired free induction decay (FID).
  - Phase the resulting spectrum.
  - Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
  - Integrate the peaks in the  $^1\text{H}$  spectrum.

## IR Spectroscopy (General Protocol for Gas-Phase FTIR)

- Sample Introduction: Introduce a small amount of volatile **Methallyl cyanide** into an evacuated gas cell.
- Instrument Setup:
  - Use a Fourier-transform infrared (FTIR) spectrometer.
  - Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO<sub>2</sub> interference.
- Data Acquisition:
  - Collect a background spectrum of the empty gas cell.
  - Collect the sample spectrum.
  - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
  - The spectrum is usually recorded in the mid-infrared range (4000-400 cm<sup>-1</sup>).
- Data Processing:
  - The final absorbance or transmittance spectrum is generated by ratioing the sample spectrum against the background spectrum.
  - Identify and label the major absorption peaks.

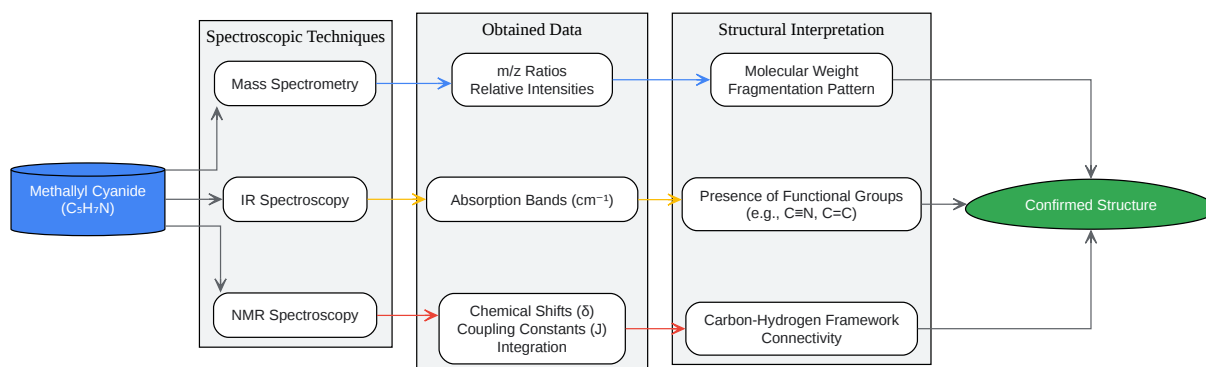
## Mass Spectrometry (General Protocol for GC-MS with EI)

- Sample Introduction:
  - Dilute the **Methallyl cyanide** sample in a volatile solvent (e.g., dichloromethane or hexane).
  - Inject a small volume (e.g., 1 µL) of the diluted sample into a gas chromatograph (GC) coupled to a mass spectrometer (MS).

- Gas Chromatography (GC):
  - Use a suitable capillary column (e.g., a nonpolar column like DB-5ms).
  - Employ a temperature program to separate the analyte from any impurities and the solvent. A typical program might start at 50°C and ramp up to 250°C.
  - Helium is commonly used as the carrier gas.
- Mass Spectrometry (MS):
  - As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer.
  - Ionization: Use electron ionization (EI) with a standard energy of 70 eV.
  - Mass Analysis: Scan a range of  $m/z$  values (e.g., 35-200 amu) using a quadrupole or ion trap mass analyzer.
- Data Analysis:
  - Identify the molecular ion peak.
  - Analyze the fragmentation pattern to identify characteristic fragment ions.
  - Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the characterization of **Methallyl cyanide** using the three main spectroscopic techniques discussed.



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Caption: Workflow for the spectroscopic characterization of **Methallyl cyanide**.

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## References

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